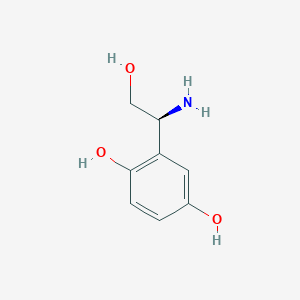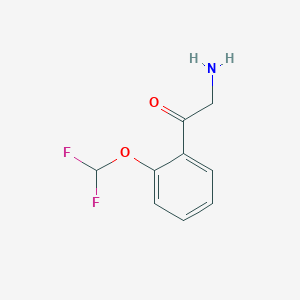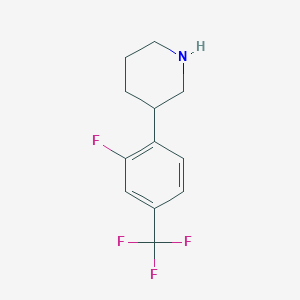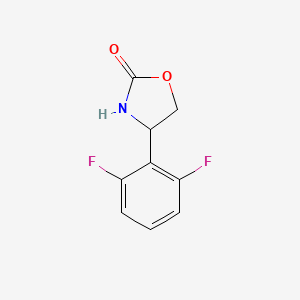
4-(2,5-Dimethylthiophen-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylthiophen-3-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene, on the other hand, is a five-membered heteroaromatic compound containing a sulfur atom . The combination of these two structures results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine typically involves the reaction of 2,5-dimethylthiophene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
科学的研究の応用
4-(2,5-Dimethylthiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and result in therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The thiophene ring, in particular, contributes to its electron-rich nature, making it suitable for various applications in medicinal chemistry and material science .
特性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
4-(2,5-dimethylthiophen-3-yl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |
InChIキー |
PHJUGEUBRSVLCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


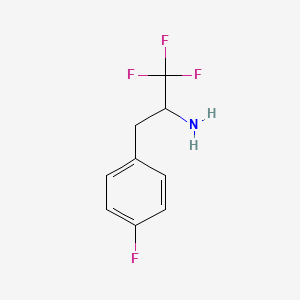

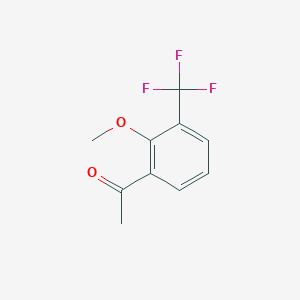
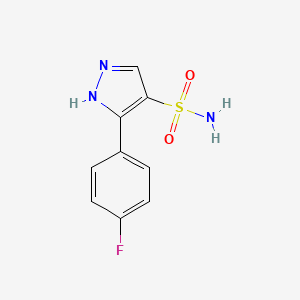
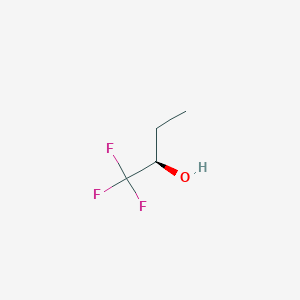

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)

